Product packaging for 8,10-Dodecadiene(Cat. No.:CAS No. 35280-32-1)

8,10-Dodecadiene

Cat. No.: B14678785
CAS No.: 35280-32-1
M. Wt: 166.30 g/mol
InChI Key: NJMCFBIRFRIKSQ-UHFFFAOYSA-N
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Description

Significance of Conjugated Dodecadienes as Lepidopteran Sex Pheromones

Conjugated dodecadienes, where the two double bonds are separated by a single bond, are particularly important as sex pheromones in many moth species. nih.govresearchgate.net This structural feature creates a specific electronic and geometric profile that is recognized by the specialized olfactory receptors of male moths, guiding them to receptive females, often over long distances. The largest group of lepidopteran pheromones consists of C10–C18 unsaturated fatty alcohols and their acetate (B1210297) and aldehyde derivatives, with up to three double bonds.

The biosynthesis of these conjugated dienes is a complex process involving fatty-acyl-CoA desaturases, enzymes that introduce double bonds into fatty acid precursors. nih.govresearchgate.net The diversity and complexity of these biosynthetic pathways contribute to the vast array of pheromone blends found in different lepidopteran species, facilitating reproductive isolation. nih.govresearchgate.netresearchgate.net For instance, sex pheromones in the Lasiocampidae family of moths often include conjugated 5,7-dodecadiene components with varied oxygenated terminal groups. nih.govresearchgate.netresearchgate.net

The specificity of these pheromone signals is often determined not by a single compound, but by a precise blend of isomers and other minor components. nih.gov This blend is critical for eliciting the full range of mating behaviors and for preventing interspecies mating. nih.gov

Specific Role of 8,10-Dodecadien-1-ol (Codlemone) in Insect Communication

(E,E)-8,10-dodecadien-1-ol, commonly known as codlemone, is the major sex pheromone component of the codling moth (Cydia pomonella), a significant pest of apple, pear, and walnut orchards worldwide. asknature.orgmdpi.comcore.ac.uk Female codling moths release codlemone to attract males for mating. asknature.org This compound is a classic example of a straight-chain lepidopteran pheromone and has been extensively studied due to its importance in pest management. europa.euresearchgate.net

The biosynthesis of codlemone is notable for its unusual enzymatic steps, including the generation of an E9 unsaturation and a subsequent 1,4-desaturation to create the conjugated diene system. biorxiv.org This highlights the specialized biochemical pathways that have evolved to produce these critical signaling molecules.

The behavioral response of male codling moths is highly specific to the (E,E) isomer of 8,10-dodecadien-1-ol. Other geometric isomers, such as (E,Z), (Z,E), and (Z,Z)-8,10-dodecadien-1-ol, can have varying effects on male attraction. For instance, while a small addition of the (Z,E) isomer was found to slightly increase male flight response in wind tunnel experiments, the (E,Z) and (Z,Z) isomers can act as antagonists, reducing male attraction when present in certain proportions. oup.comresearchgate.net The equilibrium isomer blend, containing all four isomers, significantly reduces male attraction. oup.comresearchgate.net

Beyond its primary role in attracting mates, codlemone also influences other behaviors. Gravid female codling moths have been observed to avoid laying eggs on surfaces treated with codlemone, a behavior that likely helps to reduce larval competition. asknature.org

The high specificity and potent attractive power of codlemone have led to its widespread use in integrated pest management (IPM) programs for the codling moth. Synthetic codlemone is used in traps for monitoring pest populations and in mating disruption strategies, where the atmosphere in an orchard is permeated with the synthetic pheromone to confuse males and prevent them from locating females. mdpi.comscoutlabs.ag

Table 1: Key Dodecadiene Compounds in Lepidopteran Communication

Compound Name Chemical Formula Role in Insect Communication
(E,E)-8,10-Dodecadien-1-ol (Codlemone) C12H22O Major sex pheromone of the codling moth (Cydia pomonella). asknature.orgmdpi.com
(Z)-5-Dodecenol C12H24O Pheromone constituent of the pine caterpillar moth (Dendrolimus punctatus). nih.govresearchgate.net
(Z5,E7)-Dodecadienol C12H22O Major pheromone constituent of the pine caterpillar moth (Dendrolimus punctatus). nih.govresearchgate.net
(5Z,7E)-5,7-Dodecadien-1-ol C12H22O Component of the sex pheromone of the forest tent caterpillar (Malacosoma disstria). researchgate.net
(5Z,7E)-5,7-Dodecadienal C12H20O Principal component of the sex pheromone of the forest tent caterpillar (Malacosoma disstria). researchgate.net
(E,E)-8,10-Dodecadienyl acetate C14H24O2 Pheromone component in some tortricid species; acts as a behavioral synergist at low levels and an antagonist at higher levels for C. pomonella. core.ac.ukbiologists.com
(E,Z)-8,10-Dodecadien-1-ol C12H22O Geometric isomer of codlemone; can decrease male codling moth attraction. oup.comresearchgate.net
(Z,E)-8,10-Dodecadien-1-ol C12H22O Geometric isomer of codlemone; may slightly increase male codling moth flight response in controlled settings. oup.com
(Z,Z)-8,10-Dodecadien-1-ol C12H22O Geometric isomer of codlemone; can have an antagonistic effect on male codling moth attraction. oup.comresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22 B14678785 8,10-Dodecadiene CAS No. 35280-32-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

35280-32-1

Molecular Formula

C12H22

Molecular Weight

166.30 g/mol

IUPAC Name

dodeca-2,4-diene

InChI

InChI=1S/C12H22/c1-3-5-7-9-11-12-10-8-6-4-2/h3,5,7,9H,4,6,8,10-12H2,1-2H3

InChI Key

NJMCFBIRFRIKSQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC=CC=CC

Origin of Product

United States

Stereoisomerism and Stereochemical Investigations of 8,10 Dodecadiene

Analysis of Geometric Isomers: (E,E)-, (E,Z)-, (Z,E)-, and (Z,Z)-Configurations

The four geometric isomers of 8,10-dodecadiene are the (E,E), (E,Z), (Z,E), and (Z,Z) configurations. These isomers, particularly in their alcohol (8,10-dodecadien-1-ol) and acetate (B1210297) (8,10-dodecadien-1-yl acetate) forms, have been the subject of extensive synthetic and analytical research due to their significance as semiochemicals for various lepidopteran species. frontiersin.orgcambridge.org

Systematic syntheses have been developed to obtain these isomers in high purity. tandfonline.com One common approach involves the Wittig reaction. For instance, the reaction between an (E)-2-alkenal and a phosphorane can yield a mixture of (E,Z)- and (E,E)-isomers. tandfonline.comoup.com Another route utilizes the Wittig reaction of a 2-alkynal followed by stereoselective reduction of the resulting triple bond to a (Z)-double bond, which produces a mixture of (Z,Z)- and (Z,E)-isomers. tandfonline.comoup.com Following synthesis, the separation of these isomeric mixtures into geometrically pure compounds is often achieved through chromatography on a silica (B1680970) gel column impregnated with silver nitrate (B79036). tandfonline.comtandfonline.comoup.com

The characterization and differentiation of the (E,E)-, (E,Z)-, (Z,E)-, and (Z,Z)-isomers are accomplished using a variety of analytical techniques. These methods are essential for confirming the stereochemical identity and purity of synthetic and naturally occurring samples.

Analytical TechniqueApplication in Isomer Analysis
Gas Chromatography (GC) Separates isomers based on their volatility and interaction with the stationary phase. Capillary columns are often used for high-resolution separation. tandfonline.comtandfonline.com
High-Performance Liquid Chromatography (HPLC) Provides excellent separation of geometric isomers, particularly on reversed-phase columns like ODS (octadecylsilane). tandfonline.comtandfonline.com
Thin-Layer Chromatography (TLC) Silver nitrate impregnated TLC plates are used for the separation and qualitative analysis of the isomers. tandfonline.comtandfonline.com
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Distinguishes between isomers based on the chemical shifts of the carbon atoms, which are influenced by the geometry of the double bonds. tandfonline.comtandfonline.com

Research has demonstrated that different insect species exhibit distinct behavioral responses to the various geometric isomers of this compound derivatives. For the codling moth, Cydia pomonella, the (E,E)-isomer of 8,10-dodecadien-1-ol is the primary sex pheromone. nih.gov In contrast, the (E,Z) and (Z,Z) isomers have been shown to inhibit the attraction of male codling moths to the (E,E)-isomer, while the (Z,E)-isomer can cause a slight increase in attraction. nih.gov In the case of the pea moth, Cydia nigricana, the (E,E)-isomer of 8,10-dodecadien-1-yl acetate is the main attractant, and its geometric isomers, (E,Z), (Z,E), and (Z,Z), act as inhibitors. researchgate.net

Importance of Stereochemical Purity in Biological and Chemical Research

The stereochemical purity of this compound isomers is of paramount importance in both biological and chemical research, largely due to their role as highly specific chemical signals in insect communication. frontiersin.orgcambridge.org The precise blend of stereoisomers emitted by a female moth is often critical for attracting a conspecific male, and even small amounts of other isomers can inhibit this attraction, thus ensuring reproductive isolation between species. frontiersin.orgresearchgate.net

In the context of pest management, the use of synthetic pheromones for monitoring, mass trapping, or mating disruption relies heavily on the stereochemical purity of the active compounds. The presence of antagonistic isomers in a synthetic lure can significantly reduce its efficacy. researchgate.net For example, the attraction of the pea moth to lures baited with (E,E)-8,10-dodecadien-1-yl acetate is significantly diminished by the addition of just 5% of any of the other three geometric isomers. researchgate.net Furthermore, the stability of the desired isomer is crucial, as isomerization due to factors like sunlight can lead to the formation of inhibitory isomers and a decline in the lure's effectiveness over time. researchgate.net

The differential biological activity of stereoisomers stems from the specific interactions between the pheromone molecule and olfactory receptors in the male moth's antennae. nih.gov Research suggests the existence of specific receptors tuned to particular isomers. nih.gov This molecular-level recognition highlights why stereochemical purity is a prerequisite for accurately studying insect behavior, neurophysiology, and the evolution of chemical communication systems. frontiersin.orgbiorxiv.org Therefore, the synthesis of stereoisomers with high chemical and stereochemical purity, often exceeding 99%, is a critical goal for researchers in chemical ecology.

The table below summarizes the varied behavioral roles of this compound isomers in different moth species, underscoring the necessity of stereochemical control in research and practical applications.

SpeciesCompound(E,E)-Isomer(E,Z)-Isomer(Z,E)-Isomer(Z,Z)-Isomer
Codling Moth (Cydia pomonella) 8,10-dodecadien-1-olMain Attractant nih.govInhibitor nih.govSlight Synergist nih.govInhibitor nih.gov
Pea Moth (Cydia nigricana) 8,10-dodecadien-1-yl acetateMain Attractant researchgate.netInhibitor researchgate.netInhibitor researchgate.netInhibitor researchgate.net
Filbertworm Moth (Melissopus latiferreanus) 8,10-dodecadien-1-ol acetateSynergist nih.govMain Attractant nih.gov-Inhibitor nih.gov
Cydia splendana (Swedish Oak Race) 8,10-dodecadien-1-yl acetateSynergist frontiersin.orgMain Attractant frontiersin.org-Inhibitor frontiersin.org
Cydia splendana (Chestnut/Oak Race) 8,10-dodecadien-1-yl acetateMain Attractant frontiersin.org-Synergist frontiersin.org-

Chemical Synthesis Methodologies for 8,10 Dodecadienes

Chromatographic Approaches for Isomer Resolution

Chromatography is the cornerstone for the separation of 8,10-dodecadiene isomers. The subtle differences in the physical properties and shapes of the geometric isomers—(8E,10E), (8E,10Z), (8Z,10E), and (8Z,10Z)—are exploited by different chromatographic methods to achieve resolution.

Argentation chromatography, which utilizes silica (B1680970) gel impregnated with silver nitrate (B79036) (AgNO₃), is a powerful and widely used technique for separating unsaturated compounds, including the geometric isomers of this compound and its derivatives. tandfonline.comuq.edu.auresearchgate.net The principle of this method lies in the formation of reversible charge-transfer π-complexes between the silver ions (Ag⁺) on the stationary phase and the double bonds of the alkene molecules in the mobile phase. researchgate.netsilicycle.com

The strength of this interaction depends on the configuration of the double bonds. Generally, cis (Z) isomers form stronger complexes with silver ions than trans (E) isomers because the double bond is more sterically accessible in the cis configuration. This differential complexation leads to a longer retention time on the column for Z-isomers compared to their E-counterparts, enabling their separation. nyxxb.cn

This technique has been successfully applied to the systematic synthesis of all four geometric isomers of 8,10-dodecadien-1-ol. In one comprehensive study, a synthetic route yielded a mixture of (E,Z)- and (E,E)-isomers, while another route produced a mixture of (Z,Z)- and (Z,E)-isomers. Both of these mixtures were resolved into four geometrically pure isomers by chromatography on a silica gel column impregnated with silver nitrate. tandfonline.com The separation is typically performed using low-polarity eluents like hexane, ether, and dichloromethane, while polar protic solvents are avoided to prevent leaching of the silver nitrate. silicycle.com

Table 1: Separation of 8,10-Dodecadien-1-ol Isomers using Silver Nitrate Chromatography
Initial MixtureSeparation TechniqueOutcomeSource
(8E,10Z)- and (8E,10E)-dodecadien-1-olsSilica gel column impregnated with silver nitrateSeparation into geometrically pure (8E,10Z) and (8E,10E) isomers. tandfonline.com
(8Z,10Z)- and (8Z,10E)-dodecadien-1-olsSilica gel column impregnated with silver nitrateSeparation into geometrically pure (8Z,10Z) and (8Z,10E) isomers. tandfonline.com

High-Performance Liquid Chromatography (HPLC) is another essential tool for the analysis and purification of this compound isomers. tandfonline.com Reversed-phase HPLC, in particular, has proven effective for separating these compounds. In this mode, a nonpolar stationary phase (such as ODS or C18) is used with a polar mobile phase, typically a mixture of acetonitrile (B52724) and water. tandfonline.com

Research has demonstrated the successful separation of (8E,10E)-8,10-dodecadien-1-ol, its corresponding acetate (B1210297), and aldehyde using a Develosil ODS-5 column. tandfonline.com The study highlighted that HPLC could effectively separate conjugated dienes based on chain length, degree of unsaturation, and the nature of the functional group. tandfonline.com The high resolution achievable with HPLC makes it suitable for both analytical-scale isomer identification and preparative-scale purification to obtain high-purity isomers for further use. researchgate.netresearchgate.net

Table 2: HPLC Conditions for the Analysis of this compound Derivatives
CompoundColumnMobile PhaseDetectionObservationSource
(8E,10E)-8,10-dodecadien-1-olReversed-phase Develosil ODS-5 (8mm i.d. x 15 cm)Acetonitrile:Water (93:7)UV (235 nm)Separated from its corresponding acetate and aldehyde. tandfonline.com
(8E,10E)-8,10-dodecadienyl acetateReversed-phase Develosil ODS-5 (8mm i.d. x 15 cm)Acetonitrile:Water (97:3)UV (235 nm)Separated from other C12 acetates with different degrees of unsaturation. tandfonline.com
Geometric Isomers of Dienyl CompoundsReversed-phase ODS column (2.0 mm ID x 25 cm)Methanol:Water (e.g., 36% water in MeOH)UV (240 nm)(E)-isomers elute later than (Z)-isomers with good resolution (>1.2). researchgate.net

Gas Chromatography for Purity Assessment

Gas Chromatography (GC) is the primary method for assessing the chemical and isomeric purity of this compound samples. google.comnih.gov Due to its high resolution, sensitivity, and speed, GC can effectively separate volatile dodecadienol isomers and their derivatives, allowing for precise quantification of their relative proportions in a mixture. tandfonline.com The technique is crucial for quality control, ensuring that a synthesized pheromone meets the required isomeric purity, which can be as high as 99.5% for certain applications. google.com

In GC, samples are vaporized and carried by an inert gas through a capillary column containing a stationary phase. Separation is based on the compounds' boiling points and their interactions with the stationary phase. For the analysis of conjugated dienes like this compound, polar capillary columns such as those with Free Fatty Acid Phase (FFAP) or wax-based phases (e.g., DB-Wax) are commonly used. tandfonline.comgoogle.comresearchgate.net

The output from a GC analysis is a chromatogram, where each peak corresponds to a different component in the mixture. The purity of the target compound is determined by calculating the area of its corresponding peak as a percentage of the total area of all peaks in the chromatogram (excluding the solvent peak). youtube.com GC coupled with a mass spectrometer (GC-MS) can also be used to confirm the identity of each isomer based on its mass spectrum. slu.sezhishangchemical.com

Table 3: Gas Chromatography Parameters for Purity Analysis of this compound-1-ol
CompoundColumn TypeColumn DetailsTemperatureResultSource
(8E,10E)-Dodecadien-1-olPacked5 m, 3% F.F.A.P. on Chrom G.H.P. 80/100"190°CDetermined stereochemical purity of 99.5%. google.com
Geometrical isomers of 8,10-dodecadien-1-olsCapillary25 m, FFAP140°CSuccessfully analyzed and differentiated the four geometric isomers. tandfonline.com
(E,E)-8,10-dodecadienolCapillaryDB-Wax (30 m x 0.25 mm ID)Programmed: 50°C (1 min), then 20°C/min to 230°CChecked chemical and isomeric purity of test compounds. researchgate.net

Biosynthesis Pathways of 8,10 Dodecadienes in Biological Systems

De Novo Biosynthesis in Lepidoptera (e.g., Cydia pomonella)

The biosynthesis of (E,E)-8,10-dodecadienol, commonly known as codlemone, the primary sex pheromone of the codling moth (Cydia pomonella), is a prime example of de novo synthesis in Lepidoptera. biorxiv.orguliege.benih.gov This process begins with common cellular building blocks and proceeds through a specialized pathway within the female moth's pheromone gland. researchgate.netslu.selu.se

Fatty Acid Chain Shortening (e.g., Palmitic Acyl to Dodecanoic Acid)

The journey to 8,10-dodecadiene begins with the ubiquitous 16-carbon saturated fatty acid, palmitic acid. biorxiv.orgresearchgate.net Through a process known as β-oxidation, the long carbon chain of palmitic acid is systematically shortened. researchgate.netlu.senih.gov This process involves repeated cycles of enzymatic reactions that remove two-carbon units at a time. For the synthesis of the C12 backbone of dodecadienol, palmitic acid undergoes two rounds of β-oxidation, ultimately yielding dodecanoic acid. researchgate.netlu.se Labeling studies using deuterated fatty acids have confirmed this pathway, showing that the application of labeled palmitic acid and tetradecanoic acid to the pheromone glands of C. pomonella results in labeled 12-carbon alcohols. researchgate.netnih.gov

Sequential Desaturation Steps

Following chain shortening, the saturated dodecanoic acid undergoes two critical and unusual desaturation steps to introduce the characteristic conjugated double bonds. biorxiv.orguliege.benih.gov These reactions are catalyzed by specialized fatty acid desaturase (FAD) enzymes. uliege.benih.govnih.gov

The first desaturation is a particularly noteworthy event. A desaturase enzyme introduces a double bond at the C9 position of the dodecanoyl-CoA, but with an E (trans) configuration, forming (E)-9-dodecenoate. biorxiv.orguliege.benih.gov This is considered unusual because most common desaturases produce Z (cis) isomers. biorxiv.org The presence of (E)-9-dodecenol as an intermediate in the pheromone gland further supports this initial step. biorxiv.orgresearchgate.netslu.se

The second desaturation step is equally remarkable. The mono-unsaturated (E)-9-dodecenoate is then converted into a conjugated diene system. biorxiv.orguliege.benih.gov This is achieved through a 1,4-desaturation mechanism, where hydrogen atoms are removed from carbons 8 and 11 of the fatty acyl chain. biorxiv.org This reaction results in the formation of the (E,E)-8,10-dodecadienoate, the direct precursor to the final pheromone. biorxiv.orgresearchgate.net Isotope labeling experiments have demonstrated the loss of a deuterium (B1214612) atom when a labeled (E)-9-monoene is converted to the (E,E)-8,10-diene, providing strong evidence for this 1,4-desaturation process. researchgate.netnih.gov

Unusual E9 Unsaturation

Characterization of Intermediate Metabolites (e.g., (E)-9-Dodecenol)

The identification and characterization of intermediate metabolites have been crucial in elucidating the biosynthetic pathway of this compound. In the pheromone glands of C. pomonella, several key compounds have been detected, including dodecanol (B89629), (E)-9-dodecenol, (E,E)-8,10-dodecadienol, tetradecanol (B45765), and hexadecanol. researchgate.netslu.se The presence of (E)-9-dodecenol, in particular, provided the initial clue that an (E)-9-dodecenoate could be a monounsaturated intermediate. slu.se

Labeling studies have been instrumental in confirming the role of these intermediates. When deuterated dodecanoic acid was applied to the pheromone glands, it resulted in labeled dodecanol, (E)-9-dodecenol, and (E,E)-8,10-dodecadienol. researchgate.netnih.gov Furthermore, the application of labeled (E)-9-dodecenoic acid led to the production of labeled (E)-9-dodecenol and (E,E)-8,10-dodecadienol, solidifying its position as a direct precursor in the pathway. researchgate.netnih.gov

Intermediate MetaboliteRole in Biosynthesis
Palmitic Acyl Initial 16-carbon fatty acid precursor. biorxiv.orgresearchgate.net
Dodecanoic Acid 12-carbon saturated fatty acid formed after chain shortening. researchgate.netlu.se
(E)-9-Dodecenoate Mono-unsaturated intermediate formed by unusual E9 desaturation. biorxiv.orguliege.be
(E)-9-Dodecenol Alcohol form of the mono-unsaturated intermediate found in gland extracts. researchgate.netslu.se
(E,E)-8,10-Dodecadienoate The immediate conjugated diene precursor to the final pheromone. biorxiv.orgresearchgate.net

Enzymatic Mechanisms and Gene Characterization

The biosynthesis of this compound is orchestrated by a suite of specific enzymes, with fatty acid desaturases (FADs) playing a central role. uliege.benih.govnih.gov The diversification of FAD genes has been a key driver in the evolution of the vast array of fatty acyl-derived pheromones in insects. uliege.benih.gov

In C. pomonella, extensive research has led to the identification and characterization of the genes encoding the enzymes responsible for codlemone biosynthesis. uliege.benih.govnih.gov Scientists have identified 27 FAD genes in the C. pomonella genome. uliege.beresearchgate.netnih.gov Through transcriptomic analysis and functional assays in heterologous expression systems, a single gene, designated Cpo_CPRQ, has been identified as the key player. biorxiv.orguliege.benih.gov This gene is prominently and exclusively expressed in the female pheromone gland. uliege.benih.gov

Remarkably, the enzyme encoded by Cpo_CPRQ is bifunctional, possessing both the unusual E9 desaturase activity and the subsequent Δ8,Δ10-desaturase activity that creates the conjugated diene system. uliege.benih.gov This single enzyme catalyzes the two critical and atypical desaturation steps in the pathway. biorxiv.org Phylogenetic analysis reveals that Cpo_CPRQ belongs to the Lepidoptera-specific Δ10/Δ11 clade of FADs, a group known to be a reservoir for unusual desaturase activities in moths. uliege.benih.gov The evolution of this bifunctional enzyme from an ancestral desaturase through gene duplication and neofunctionalization highlights the molecular basis for the production of the unique Δ8,Δ10 pheromone structure in Olethreutine moths. biorxiv.orguliege.benih.gov

Gene/EnzymeFunction
Fatty Acid Synthase (FAS) Synthesizes the initial palmitic acid precursor. researchgate.net
β-oxidation enzymes Catalyze the chain shortening of palmitic acid to dodecanoic acid. researchgate.netlu.se
Cpo_CPRQ (gene) Encodes the bifunctional desaturase enzyme. biorxiv.orguliege.benih.gov
Cpo_CPRQ (enzyme) A bifunctional fatty acid desaturase that catalyzes both E9 and Δ8,Δ10 desaturation. uliege.benih.gov
Fatty Acyl-CoA Reductase Reduces the final fatty acyl precursor to the alcohol form, codlemone. biorxiv.org

Role of Fatty Acyl Desaturases (FADs)

Fatty acyl-CoA desaturases (FADs) are the pivotal enzymes in the biosynthesis of 8,10-dodecadienes. nih.gov These membrane-bound proteins catalyze the insertion of double bonds into fatty acyl chains, a fundamental process for creating the vast structural diversity of unsaturated fatty acids. nih.gov In the context of insect pheromones, the diversification of FAD genes has been a primary driver for the evolution of novel chemical signals. nih.govuliege.bebiorxiv.orgresearchgate.net

The biosynthesis of the signature Δ8,Δ10 structure in olethreutine moths involves a highly unusual enzymatic sequence. nih.govbiorxiv.org The pathway proceeds through two consecutive desaturation reactions:

An initial and atypical desaturation of a C12 acyl chain that produces an E9 double bond. researchgate.netnih.govnih.gov

A second, equally atypical, desaturation step that acts on the E9-monoene intermediate. This step generates the conjugated diene system through a 1,4-desaturation mechanism, removing hydrogen atoms from the C8 and C11 positions to create the Δ8,Δ10 structure. nih.govbiorxiv.org

These enzymes exhibit remarkable specificity in substrate preference, the position of the double bond, and the geometry (cis/Z or trans/E) of the final product. nih.gov

Identification and Characterization of Specific Desaturase Genes (e.g., Cpo_CPRQ)

Research on the codling moth, Cydia pomonella, has been instrumental in elucidating the genetic basis for this compound synthesis. Through genomic and transcriptomic analyses, a total of 27 FAD genes were identified in this species, highlighting the complexity of this gene family. nih.govuliege.benih.gov

Among these, one gene, designated Cpo_CPRQ , was identified as the central enzyme in the biosynthesis of the moth's primary sex pheromone component, (E8,E10)-dodecadienol (codlemone). nih.govuliege.bebiorxiv.org Transcriptomic data revealed that Cpo_CPRQ is prominently and exclusively expressed in the female pheromone gland, the site of pheromone production. nih.govnih.govresearchgate.net Functional characterization confirmed that Cpo_CPRQ is a bifunctional desaturase, uniquely capable of catalyzing both the initial E9 desaturation and the subsequent Δ8,Δ10 desaturation to form the conjugated diene. nih.govbiorxiv.orgresearchgate.netresearchgate.net Phylogenetically, Cpo_CPRQ belongs to the Lepidoptera-specific Δ10/Δ11 clade of FADs, a group known to be a reservoir of enzymes with unusual activities. nih.govbiorxiv.orgnih.govresearchgate.net

Table 1: Characteristics of the Cpo_CPRQ Desaturase Gene
AttributeDescriptionSource
Gene NameCpo_CPRQ nih.govuliege.bebiorxiv.org
OrganismCydia pomonella (Codling Moth) nih.govbiorxiv.org
Enzymatic FunctionBifunctional: Catalyzes both E9 and Δ8,Δ10 desaturation steps. nih.govnih.govresearchgate.net
Expression PatternProminently and exclusively in the female pheromone gland. nih.govresearchgate.net
Phylogenetic CladeLepidoptera-specific Δ10/Δ11 clade of FADs. nih.govnih.govresearchgate.net
End ProductPrecursor to (E,E)-8,10-dodecadien-1-ol (Codlemone). nih.govbiorxiv.org

Evolution of FAD Gene Family Expansions

The FAD gene family serves as a classic model for understanding how gene family expansions contribute to the evolution of lineage-specific traits, such as chemical communication signals. nih.govuliege.bebiorxiv.org The structural diversity of fatty acyl-derived semiochemicals in insects is largely a product of the functional diversification within this gene family. nih.govresearchgate.net

Phylogenetic reconstruction shows that the insect desaturase gene family is ancient, comprising at least eight subfamilies that have experienced varying degrees of gene gain and loss throughout their evolutionary history. nih.govresearchgate.net The genomes of many insects, including C. pomonella, contain numerous FAD genes that are often organized in tandem arrays, indicating that the repertoire consists of both ancient and more recent gene duplications. nih.govuliege.benih.gov Despite these expansions, which can increase the potential for chemical signal variability, desaturase genes across insect lineages are predominantly under strong purifying selection. nih.gov The evolution of the signature Δ8,Δ10 pheromone structure found in many olethreutine moths is directly linked to a bifunctional desaturase that arose from an ancient gene expansion. nih.govbiorxiv.orgresearchgate.net

Table 2: Key Findings on FAD Gene Family Evolution
FindingImplicationSource
Ancient gene family with multiple subfamilies in insects.Provides the foundational genetic toolkit for desaturation. nih.govresearchgate.net
Gene family expansions via ancient and recent duplications.Creates genetic novelty and raw material for new enzymatic functions. nih.govuliege.benih.gov
Functional diversification post-duplication.Leads to enzymes with new specificities (e.g., Cpo_CPRQ), enabling the production of novel pheromone components. nih.govbiorxiv.orgresearchgate.net
Genes are largely under strong purifying selection.Suggests that the core functions of these enzymes are essential and conserved, despite expansions. nih.gov

Functional Assays using Heterologous Expression Systems (e.g., Yeast, Sf9 Cells)

To decipher the precise function of candidate genes identified through genomic or transcriptomic screening, researchers rely on functional assays in heterologous expression systems. nih.govuliege.bebiorxiv.org These systems allow for the expression of a single gene in a controlled cellular environment, free from the complex biochemical background of the native organism.

The most common systems for characterizing insect FADs are the yeast Saccharomyces cerevisiae and insect-derived cell lines like Sf9 cells (from Spodoptera frugiperda). nih.govresearchgate.netdiva-portal.orgscispace.comnih.gov The bifunctional activity of the Cpo_CPRQ desaturase was definitively confirmed using these methods. nih.govuliege.bebiorxiv.orgresearchgate.net The process typically involves:

Cloning the candidate desaturase gene (e.g., Cpo_CPRQ) into an expression vector.

Transforming the vector into the host cells (yeast or Sf9).

Culturing the transformed cells, often supplementing the growth media with specific saturated or monounsaturated fatty acid precursors.

Extracting the total fatty acids from the cells and analyzing them, usually by gas chromatography-mass spectrometry (GC-MS), to identify any novel unsaturated products.

This approach demonstrated that when the Cpo_CPRQ gene was expressed in yeast, the cells gained the ability to convert dodecanoic acid into its E9-monounsaturated and subsequently its Δ8,Δ10-diunsaturated derivatives, confirming its dual role in a single enzyme. nih.govresearchgate.net

Table 3: Use of Heterologous Systems for Desaturase Characterization
SystemApplication in FAD ResearchSource
Yeast (Saccharomyces cerevisiae)Commonly used to express FAD genes and determine their specific desaturation activity by analyzing the fatty acid profile of transformed cells. nih.govdiva-portal.orgnih.gov
Insect Cells (e.g., Sf9)Used as an alternative or complementary system to yeast, providing an insect cellular environment for expressing FADs and assaying their function. diva-portal.orgscispace.com
Engineered Plants (e.g., Camelina sativa)Used as a "plant factory" to produce pheromone precursors by introducing key genes like Cpo_CPRQ. pherofruits2022.com

Biotechnological Production Approaches for 8,10 Dodecadienes

Engineered Microbial Systems for Pheromone Synthesis

Researchers have successfully engineered various microbial systems, particularly yeasts like Saccharomyces cerevisiae and Yarrowia lipolytica, to produce fatty acid-derived pheromones. frontiersin.orgresearchgate.net These yeasts are ideal "chassis" organisms because they naturally produce C16 and C18 fatty acids, which are excellent precursors for the synthesis of many insect pheromones. frontiersin.org The oleaginous yeast Yarrowia lipolytica is especially well-suited due to its high capacity for fatty acid biosynthesis. researchgate.net

The process involves creating yeast cell factories by reconstructing the necessary biochemical pathways and performing extensive metabolic engineering to enhance the flow of substrates toward the desired pheromone products. engconfintl.org For instance, yeast cells have been engineered to produce (E,E)-8,10-dodecadien-1-ol (codlemone), the primary sex pheromone of the codling moth (Cydia pomonella), by introducing heterologous genes that encode the specific enzymes required for its synthesis. google.com

Beyond yeast, plant-based systems are also being developed. era-learn.eu Nicotiana benthamiana has been engineered to produce moth sex pheromones, demonstrating the feasibility of using plants as green biomass production platforms. researchgate.netnih.gov Similarly, the oilseed crop Camelina sativa has been genetically modified to produce precursors of codlemone, such as (E,E)-8,10-dodecadienoic acid. herts.ac.ukresearchgate.net These plant-derived precursors are then extracted and converted into the final active pheromone. herts.ac.uk

Table 1: Engineered Host Systems for Dodecadiene Pheromone Production

Host Organism Target Product/Precursor Type of System Key Advantages
Saccharomyces cerevisiae (E,E)-8,10-dodecadien-1-ol Yeast Cell Factory Well-established industrial microbe; suitable fatty acid profile. frontiersin.orggoogle.com
Yarrowia lipolytica Fatty acid-derived pheromones Yeast Cell Factory Naturally high levels of fatty acid biosynthesis. researchgate.netnih.gov
Camelina sativa (E,E)-8,10-dodecadienoic acid Plant-based Factory Non-food oilseed crop; produces precursors in seeds. herts.ac.ukresearchgate.net
Nicotiana benthamiana Moth sex pheromones Plant-based Factory Acts as a green biomass platform for pheromone production. researchgate.netnih.gov

Design of Enzymatic Conversion Pathways in Host Cells

The biosynthesis of 8,10-dodecadienes in engineered hosts relies on the introduction and precise coordination of several key enzymes that create a novel metabolic pathway. nih.gov The pathway for codlemone, (E8,E10)-dodecadien-1-ol, starts with endogenous fatty acid synthesis in the host. researchgate.net

The key steps and enzymes involved are:

Chain-Length Specification : The process begins with the production of a C12 fatty acid (lauric acid). In some engineered systems, like in Camelina sativa, a thioesterase from California bay laurel (Umbellularia californica), known as UcTE, is introduced to ensure the release of C12 fatty acids from the fatty acid synthase complex. researchgate.net

Desaturation : This is a critical step where double bonds are introduced into the fatty acid chain. For codlemone, this involves two consecutive desaturation steps. A single, bifunctional fatty acid desaturase (FAD) from the codling moth, Cpo_CPRQ, has been identified to perform both steps. researchgate.netnih.govbiorxiv.org It first creates an E9 double bond and then acts on this mono-unsaturated intermediate to form the characteristic E8,E10 conjugated diene system. researchgate.netbiorxiv.org The identification of this dual-function enzyme was a significant breakthrough for engineering the biosynthetic pathway. nih.gov

Reduction : The final step is the conversion of the fatty acyl precursor (in its CoA-activated form) into the corresponding fatty alcohol. This is accomplished by a fatty acyl-CoA reductase (FAR). google.comresearchgate.net While the specific FAR from the codling moth had not been identified for some time, various FARs from other insect species can be expressed in the host organism to catalyze this reduction. frontiersin.orgresearchgate.net

By expressing these heterologous enzymes—thioesterases, desaturases, and reductases—in a host organism, a complete de novo biosynthesis pathway is constructed, converting simple carbon sources like sugars into the final, complex pheromone molecule. engconfintl.orggoogle.com

Table 2: Key Enzymes in the Engineered Biosynthesis of (E,E)-8,10-Dodecadien-1-ol

Enzyme Function Origin Organism Host Organism Application
Fatty Acyl-ACP Thioesterase (e.g., UcTE) Releases C12 fatty acids Umbellularia californica Camelina sativa researchgate.net
Fatty Acid Desaturase (Cpo_CPRQ) Creates E9 and E8,E10 double bonds Cydia pomonella Camelina sativa, Yeast google.comresearchgate.net
Fatty Acyl-CoA Reductase (FAR) Reduces fatty acyl-CoA to fatty alcohol Various Lepidoptera species Yeast, Plants frontiersin.orggoogle.com

Advantages of Bioproduction for Stereochemical Control and Sustainability

Biotechnological production offers significant advantages over traditional chemical synthesis, particularly in the areas of stereochemical control and sustainability. google.com

Stereochemical Control: The biological activity of pheromones is highly dependent on their specific stereochemistry. nih.gov Enzymes are inherently stereospecific catalysts, and harnessing them in bioproduction allows for the synthesis of the correct isomer with high precision. google.comnih.gov For many pheromones, chemical synthesis can be challenging and expensive, often producing a mixture of isomers that require difficult purification steps. earlham.ac.ukgoogle.com In contrast, biocatalysis can directly produce the desired stereochemically pure compound. google.combiorxiv.org For example, the enzymatic pathways engineered in yeast and plants are designed to produce the specific (8E,10E) isomer of dodecadien-1-ol, which is the active component for attracting the codling moth. google.comresearchgate.net This specificity avoids the production of inactive or even inhibitory isomers, leading to a more effective final product.

Advanced Analytical Methodologies for 8,10 Dodecadienes

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopysakura.ne.jpsakura.ne.jp

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules, including the various isomers of 8,10-dodecadien-1-ol and its derivatives. sakura.ne.jptandfonline.com

¹³C NMR spectroscopy is particularly useful for distinguishing between the geometric isomers of 8,10-dodecadienes. The chemical shifts of the olefinic carbons are highly sensitive to the E/Z configuration of the conjugated double bonds. tandfonline.comucl.ac.uk

Systematic studies on the ¹³C NMR spectra of all four geometrical isomers of 8,10-dodecadien-1-ol have led to the development of empirical rules for assigning the signals of the conjugated system. tandfonline.comtandfonline.com These rules are based on the chemical shift differences of olefinic carbons that are induced by changes in the geometry of the conjugated diene system. For instance, converting a C=C double bond from an (E) to a (Z)-configuration causes predictable upfield and downfield shifts for the adjacent and involved carbons. tandfonline.com

A comparison of the ¹³C NMR chemical shifts for the olefinic carbons in the four geometric isomers of 8,10-dodecadien-1-ol demonstrates the utility of this technique for differentiation. The distinct chemical shift values for C-8, C-9, C-10, and C-11 in each isomer allow for their unambiguous identification. tandfonline.comtandfonline.com

Table 1: ¹³C NMR Chemical Shifts (δ, ppm) for Olefinic Carbons of 8,10-Dodecadien-1-ol Isomers

Carbon (8E,10E) (8E,10Z) (8Z,10E) (8Z,10Z)
C-8 132.3 130.0 127.4 124.9
C-9 130.4 128.2 125.3 123.4
C-10 129.2 124.3 131.4 126.5
C-11 135.2 129.9 130.3 125.4

Data sourced from studies on conjugated dienic pheromones. tandfonline.comtandfonline.com

Mass Spectrometry (MS)sakura.ne.jpsakura.ne.jpnih.govudl.catmassbank.eu

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of 8,10-dodecadiene compounds. It also provides valuable information about their structure through the analysis of fragmentation patterns. tandfonline.comoup.com

Electron Impact Mass Spectrometry (EI-MS) is commonly used for the analysis of this compound isomers. tandfonline.comtandfonline.com In EI-MS, the molecule is bombarded with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation. tandfonline.com The resulting mass spectrum displays a molecular ion peak (M⁺), which corresponds to the molecular weight of the compound, and a series of fragment ion peaks. tandfonline.comoup.com

For 8,10-dodecadien-1-ols, a molecular ion peak at m/z 182 is observed. nist.govtandfonline.commassbank.eu For the corresponding acetates, the molecular ion appears at m/z 224. guidechem.com A characteristic feature in the mass spectra of the alcohols is the peak corresponding to the loss of a water molecule ([M-H₂O]⁺). sakura.ne.jptandfonline.comoup.com Similarly, the acetates show a prominent peak due to the loss of acetic acid ([M-CH₃CO₂H]⁺). sakura.ne.jptandfonline.comoup.com The intensity of the molecular ion peak tends to be stronger for isomers containing an (E)-double bond. sakura.ne.jptandfonline.comoup.com

The fragmentation patterns observed in EI-MS can be used to distinguish between positional and geometric isomers of dodecadienes. tandfonline.comoup.com Each positional isomer of a dodecadien-1-ol yields a unique set of fragment ions, which are diagnostic for the location of the conjugated double bonds. sakura.ne.jptandfonline.comoup.com These characteristic ion series, typically CnH2n-2⁺ to CnH2n-5⁺ with abundance maxima around C₄, C₅, C₆, or C₇, serve as fingerprints for each isomer. sakura.ne.jptandfonline.comoup.com

For example, the mass spectra of (E,E)-8,10-dodecadien-1-ol show characteristic peaks that can be used for its identification. massbank.jp

Table 2: Characteristic Ion Peaks from EI-MS of (E,E)-8,10-Dodecadien-1-ol

m/z Relative Intensity (%)
67 100.0
79 89.9
41 89.1
93 74.5
80 70.3
91 68.3
55 67.8
77 56.4
107 44.6
121 27.2

Data obtained from MassBank record MSBNK-Fac_Eng_Univ_Tokyo-JP005367. massbank.eumassbank.jp

Electron Impact Mass Spectrometry (EI-MS) for Molecular Ion and Fragment Analysis

Chromatographic-Mass Spectrometric Integration (GC-MS)nih.govudl.catmassbank.eunist.gov

The coupling of gas chromatography with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of complex mixtures containing this compound isomers. nih.govudl.cat GC separates the individual isomers based on their volatility and interaction with the stationary phase of the column, while the MS provides structural information and confirmation of their identity. frontiersin.orgscispace.com

The retention time in GC is a critical parameter for the initial identification of a compound. phenomenex.com Under specific chromatographic conditions (e.g., column type, temperature program, carrier gas flow), each isomer will have a characteristic retention time. frontiersin.orgphenomenex.com For instance, on certain capillary GC columns, (E)-isomers of terminal-conjugated dienes may elute slightly faster than their corresponding (Z)-isomers, although their peaks can be very close or overlapping. tandfonline.com

Following separation by GC, the eluted compounds enter the mass spectrometer, where they are ionized and fragmented, generating a mass spectrum for each component. scispace.comresearchgate.net This allows for the positive identification of compounds like (E,E)-8,10-dodecadien-1-ol, the primary sex pheromone component of the codling moth, Cydia pomonella, and its various isomers and related compounds present in pheromone gland extracts. nih.govresearchgate.netnih.gov The combination of retention time data and mass spectral information provides a high degree of confidence in the identification of the specific this compound isomers present in a sample. sakura.ne.jptandfonline.com

Application in Chemical Structure Elucidation

The definitive identification of this compound isomers relies on a combination of powerful analytical methods that provide detailed information about their molecular structure, including the geometry of the conjugated double bonds.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a cornerstone technique for the analysis of volatile compounds like 8,10-dodecadienes. zhishangchemical.comnist.gov In GC, the different isomers are separated based on their boiling points and interactions with the stationary phase of the chromatographic column. msu.edulibretexts.org The separated compounds then enter the mass spectrometer, which bombards them with electrons, causing them to fragment in a predictable manner. The resulting mass spectrum is a unique fingerprint of the molecule. sakura.ne.jp For dodecadienols and their derivatives, characteristic ions in the mass spectrum, including the molecular ion (M+), can help distinguish between different positional isomers of the double bonds. sakura.ne.jp For instance, the analysis of all geometrical isomers of 5,7-, 6,8-, 7,9-, 8,10-, and 9,11-dodecadien-1-ols by electron impact mass spectrometry revealed that each positional isomer yields distinct ion peaks, which is instrumental in deducing the chemical structure of natural pheromones. sakura.ne.jp

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are invaluable for determining the precise stereochemistry (E/Z configuration) of the double bonds in this compound isomers. nih.govnih.govtandfonline.com ¹³C NMR, in particular, is highly sensitive to the geometric environment of the carbon atoms in the conjugated diene system. tandfonline.com Specific chemical shift differences and patterns can be used to assign the configuration of each double bond. tandfonline.com For example, a detailed ¹³C NMR analysis of various dodecadien-1-ol isomers, including 8,10-dodecadien-1-ols, established a clear relationship between the chemical shifts of the olefinic and allylic carbons and the geometry of the conjugated diene system. tandfonline.com

Ozonolysis: This chemical method is used to pinpoint the location of double bonds within an alkene chain. nih.govwikipedia.org The this compound is reacted with ozone, which cleaves the double bonds, producing smaller, more easily identifiable carbonyl-containing fragments (aldehydes or ketones). msu.edubyjus.com By identifying these fragments, the original positions of the double bonds in the parent molecule can be deduced. nih.gov This technique was instrumental in the identification of (E,E)- and (E,Z)-8,10-dodecadien-1-ol acetates in the filbertworm moth. nih.gov

Table 1: Key Analytical Techniques for this compound Structure Elucidation

Analytical Technique Information Provided Key Research Findings
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of isomers and identification based on fragmentation patterns. nist.govsakura.ne.jp Each positional isomer of dodecadien-1-ols produces a characteristic mass spectrum, allowing for their distinction. sakura.ne.jp
Nuclear Magnetic Resonance (NMR) Spectroscopy Determination of the geometric configuration (E/Z) of the conjugated double bonds. nih.govnih.govtandfonline.com ¹³C NMR chemical shifts of olefinic and allylic carbons are indicative of the diene's geometry. tandfonline.com
Ozonolysis Determination of the position of the double bonds within the carbon chain. nih.govwikipedia.org Confirmed the structure of 8,10-dodecadien-1-ol acetate (B1210297) isomers in filbertworm moth extracts. nih.gov

Use in Pheromone Extract Analysis

Analyzing the composition of pheromone extracts from insects is a critical step in understanding chemical communication. This often involves identifying and quantifying minute amounts of 8,10-dodecadienes within a complex mixture of other compounds.

Pheromone Gland Extraction and Analysis: The pheromone glands of insects can be excised and the semiochemicals extracted using a suitable solvent. scalenet.info However, this method can also extract non-relevant molecules and may not reflect the naturally released blend. scalenet.info The resulting extracts are then typically analyzed by GC-MS to identify the components. For example, in the acorn moth, Cydia splendana, analysis of pheromone gland extracts using GC-MS and gas chromatography-electroantennographic detection (GC-EAD) revealed different isomer blends of 8,10-dodecadien-1-yl acetate in populations from different geographic locations and host plants. frontiersin.org Similarly, GC-MS analysis of pheromone gland extracts from the codling moth, Cydia pomonella, identified (E,E)-8,10-dodecadienol (codlemone) as the main pheromone component, along with other behaviorally active isomers and related compounds. researchgate.net

Solid-Phase Microextraction (SPME): SPME is a solvent-free technique used for sampling volatile compounds from the headspace around a source, such as a calling female insect or a synthetic pheromone dispenser. scalenet.inforesearchgate.net A fused silica (B1680970) fiber coated with a sorbent material is exposed to the sample, and the adsorbed analytes are then thermally desorbed into the injector of a gas chromatograph for analysis. scalenet.infopsu.edu SPME has been successfully used to measure the release rates of codlemone from commercial dispensers and to analyze the composition of pheromone blends in the field. researchgate.netpsu.edunih.gov

Table 2: Research Findings from Pheromone Extract Analysis of 8,10-Dodecadienes

Insect Species This compound Isomer(s) Identified Analytical Method(s) Key Finding
Codling Moth (Cydia pomonella) (E,E)-8,10-dodecadien-1-ol (codlemone) and its isomers. researchgate.net GC-MS, GC-EAD Codlemone is the primary pheromone component, but other isomers and related compounds are also present and elicit antennal responses. researchgate.net
Acorn Moth (Cydia splendana) (E,Z)- and (E,E)-8,10-dodecadien-1-yl acetate; (E,E)- and (Z,E)-8,10-dodecadien-1-yl acetate. frontiersin.org GC-MS, GC-EAD Different pheromone races exist, utilizing distinct isomer blends for communication. frontiersin.org
Filbertworm Moth (Melissopus latiferreanus) (E,E)- and (E,Z)-8,10-dodecadien-1-ol acetates. nih.gov GC-MS, Ozonolysis, EAG A specific ratio of the E,E to E,Z isomer was found to be most attractive to males. nih.gov

Volatile Collection Systems for Release Dynamics Studies

To understand how pheromones like this compound are released into the environment over time, specialized volatile collection systems are employed. These systems are crucial for evaluating the performance of synthetic pheromone dispensers used in pest management strategies.

Aeration and Entrainment: In this method, purified air is passed over the source of the volatiles (e.g., a pheromone dispenser or a living insect) in an aeration chamber. scalenet.inforesearchgate.net The exhaust air, now carrying the released compounds, is then passed through a trap containing an adsorbent material, such as Porapak Q or polyurethane foam, which captures the volatiles. researchgate.netnih.gov The trapped compounds can then be eluted with a solvent and analyzed by GC-MS to determine the release rate. nih.gov This technique is preferred over direct extraction as it better represents the naturally released blend of compounds. scalenet.info

Laboratory Flow-Through Volatile Collection System: A laboratory-based system has been developed specifically for measuring the release of codlemone from commercial mating disruption dispensers. nih.gov This system operates under controlled airflow and temperature, with the released pheromone being trapped on a polyurethane foam adsorbent. nih.gov Subsequent solvent extraction and GC-MS analysis allow for the quantification of the released pheromone, enabling direct comparisons of the performance and longevity of different dispenser types. nih.gov Such studies have revealed significant differences in the amount of pheromone released and the patterns of release over a season among various commercial products. nih.gov

Table 3: Volatile Collection System Components and Applications

System Component Function Application Example
Aeration Chamber Isolates the volatile source (e.g., insect, dispenser). scalenet.info Studying the release of pheromones from calling female insects. scalenet.info
Purified Air Source Provides a clean carrier gas to transport volatiles. scalenet.inforesearchgate.net Ensuring that only volatiles from the source are collected and analyzed. scalenet.info
Adsorbent Trap (e.g., Porapak Q, Polyurethane Foam) Captures the airborne volatiles. researchgate.netnih.gov Quantifying the release rate of codlemone from commercial dispensers over time. nih.gov
GC-MS Analysis Separates and quantifies the collected volatile compounds. nih.gov Determining the seasonal performance and longevity of pheromone dispensers. nih.gov

Biological Activities and Mechanistic Investigations Non Clinical

Role as Insect Sex Pheromones

(E,E)-8,10-dodecadien-1-ol is a well-established sex pheromone component for several moth species, primarily within the Tortricidae family. researchgate.netcambridge.org This compound is released by females to attract conspecific males for mating. basf.com The specificity of this chemical signal is crucial for reproductive isolation among different species.

Specific Attractant Components (e.g., Codlemone for Cydia pomonella)

The most notable example of 8,10-dodecadiene's role as a sex pheromone is its (E,E)-isomer, known as codlemone. chemicalbook.comnih.govherts.ac.uk Codlemone is the primary and most potent sex attractant for the male codling moth, Cydia pomonella, a major pest of pome fruit crops worldwide. herts.ac.ukfrontiersin.orgnih.gov The identification of codlemone in 1971 was a significant breakthrough, leading to its widespread use in monitoring and managing codling moth populations. researchgate.net

Synthetic codlemone is used to bait traps for monitoring the flight patterns and population densities of C. pomonella. researchgate.net Furthermore, it is a key component in mating disruption strategies, where a high concentration of the synthetic pheromone is released into the environment to confuse males and prevent them from locating females, thereby reducing reproduction. basf.comfrontiersin.org Research has also explored the production of codlemone through metabolic engineering in plants like Camelina sativa as a sustainable alternative to chemical synthesis. nih.govherts.ac.uk

While codlemone is the principal attractant, studies have shown that female gland extracts of C. pomonella can be more attractive to males than synthetic codlemone alone, suggesting the presence of other behaviorally active compounds. researchgate.net

Composition of Multicomponent Pheromone Blends

The specificity of pheromone communication in many insect species is achieved through precise blends of multiple compounds rather than a single component. In the case of Cydia pomonella, while (E,E)-8,10-dodecadien-1-ol (codlemone) is the major component, other compounds have been identified in the female pheromone gland that modulate male behavior. nih.gov

These minor components can include other geometric isomers of 8,10-dodecadien-1-ol, as well as other alcohols and acetates. researchgate.netnih.gov For instance, a five-component blend containing codlemone, its (E,Z)-isomer, (E)-9-dodecenol, dodecanol (B89629), and tetradecanol (B45765) was found to be more attractive to codling moth males in wind tunnel experiments than codlemone by itself. researchgate.net The specific ratios of these components are often critical for eliciting the full courtship and mating sequence. The presence of these additional compounds can enhance the attractiveness and specificity of the pheromone signal. nih.govbiologists.com

Pheromone dispensers used for mating disruption in some regions contain not only codlemone but also dodecanol and tetradecanol to improve efficacy. nih.gov The geometric isomers of 8,10-dodecadien-1-yl acetate (B1210297) are also common pheromone components in the Tortricidae subfamily Olethreutinae, where different isomers can act as the main attractant, a synergist, or an inhibitor, allowing for species-specific communication among a large number of species. frontiersin.org

Antagonistic and Inhibitory Effects of Isomers and Analogues

The high specificity of pheromone-based communication is often reinforced by the inhibitory or antagonistic effects of incorrect isomers or related compounds. These "wrong" signals can disrupt the attraction of males to females of their own species, thus playing a role in maintaining reproductive isolation.

Behavioral Antagonism by Geometric Isomers (e.g., E,Z, Z,E, Z,Z)

The geometric isomers of (E,E)-8,10-dodecadien-1-ol and its acetate analogue can act as behavioral antagonists. For the codling moth, C. pomonella, the (E,Z), (Z,E), and (Z,Z) isomers of 8,10-dodecadien-1-ol are behaviorally active, but they can inhibit attraction when present in certain ratios with the primary pheromone, codlemone. biologists.comnih.gov For example, increasing the proportion of (E,Z)-8,10-dodecadien-1-ol or (E,E)-8,10-dodecadienyl acetate in a codlemone plume can antagonize male attraction. researchgate.net

Similarly, for the pea moth, Cydia nigricana, which uses (E,E)-8,10-dodecadien-1-yl acetate as its primary sex pheromone, the addition of even small amounts (5%) of the (E,Z), (Z,E), or (Z,Z) isomers significantly reduces male attraction. researchgate.net This inhibitory effect is a key factor in ensuring species-specific mating. The different isomers often serve as primary pheromone components for other, closely related species, making their antagonistic effect crucial for preventing cross-attraction. frontiersin.org

Development and Activity of Synthetic Antagonists (e.g., Trifluoromethyl Ketone Analogues)

To enhance pest control strategies like mating disruption, researchers have synthesized analogues of natural pheromones to act as more potent antagonists. Halogenated analogues of codlemone have been developed to investigate their potential as new pest control agents. nih.gov For example, a trifluoroacetate (B77799) analogue of (Z)-11-hexadecenyl acetate, the main pheromone component of Mamestra brassicae, evoked lower electrophysiological responses and strongly inhibited male attraction in the field. annualreviews.org While specific research on trifluoromethyl ketone analogues of this compound was not prominently found, the principle of creating synthetic antagonists by modifying the parent molecule is a common strategy in pheromone research. annualreviews.org

Electrophysiological Responses (Electroantennogram - EAG) to Antagonists

Electroantennography (EAG) is a technique used to measure the electrical response of an insect's antenna to olfactory stimuli. nih.gov It is a valuable tool for screening the activity of pheromone components and their antagonists. nih.gov Studies on C. pomonella have shown that male antennae are highly sensitive to codlemone. bulletinofinsectology.org The antennae also respond to the geometric isomers and other behaviorally antagonistic compounds, though often to a lesser degree. nih.govacs.org

Single sensillum recordings have revealed that in C. pomonella, the same receptor neuron type that is most sensitive to codlemone also detects its geometric isomers and the behaviorally antagonistic acetate isomers. nih.gov The response to the isomers is typically comparable to a much lower dose of codlemone itself. nih.gov This indicates that the antagonism is not due to a lack of detection, but rather to the processing of the neural information from these receptors.

Halogenated analogues of codlemone have also been tested using EAG. For instance, (E,E)-10,11-difluoro-8,10-dodecadienol elicited EAG responses in C. pomonella that were not significantly different from those elicited by codlemone, and cross-adaptation experiments confirmed they are detected by the same receptor neurons. nih.gov Interestingly, some of these synthetic analogues, despite being detected by the same receptors, showed higher attraction in field trapping than codlemone itself. nih.gov

Synergistic Interactions with Kairomones

The behavioral response of male moths to the sex pheromone this compound is not an isolated event; it is often modulated by chemical cues from the surrounding environment, particularly those released by host plants. These host plant volatiles, known as kairomones, can significantly influence the efficacy of the pheromone signal. Kairomones are chemical signals that benefit the receiver, in this case, the insect, by indicating the presence of a food source or oviposition site. cirad.fr The interaction between the pheromone (E,E)-8,10-dodecadien-1-ol (a specific isomer of this compound commonly known as codlemone) and certain host plant volatiles demonstrates a complex interplay that enhances the reproductive success of the species.

Co-release with Host Plant Volatiles (e.g., Pear Ester, (E)-β-Farnesene)

Research has highlighted the importance of the co-release of codlemone with specific host plant volatiles in mediating the behavior of the codling moth, Cydia pomonella. One of the most significant kairomones in this interaction is pear ester, ethyl (2E,4Z)-deca-2,4-dienoate, a primary odorant released from ripe pears. bioone.org Studies have shown that the response of male codling moths to their sex pheromone is critically dependent on the presence of pear ester. researchgate.net In a non-host environment, such as a birch tree, the attraction of male moths to codlemone alone is severely diminished. researchgate.net However, this attraction is fully restored when the pheromone is blended with pear ester, suggesting that the kairomone provides an essential ecological context for the pheromone signal. researchgate.net This indicates that mate finding in codling moths is guided by an integrated signal of both the sex pheromone and host plant odor. researchgate.net

Another host plant volatile that interacts with this compound is (E)-β-farnesene. While pear ester and (E)-β-farnesene were both found to be attractive to C. pomonella in field trapping, they did not elicit source contact in wind tunnel experiments on their own, suggesting other sensory cues are involved in their field attractiveness. tdx.cat Interestingly, pre-exposure of male moths to codlemone increased the attractiveness of pear ester but had no such effect on the response to (E)-β-farnesene. tdx.cat Other plant volatiles, such as linalool (B1675412) and (Z)-3-hexen-1-ol, have also been shown to influence the behavioral repertoire of male C. pomonella when combined with codlemone. google.com

The synergistic effect of these kairomones with codlemone has led to the development of combination lures for pest management. bioone.orgmdpi.commdpi.com Polyvinyl chloride (PVC) dispensers loaded with both codlemone and pear ester have been evaluated for their effectiveness in mating disruption strategies. bioone.orgresearchgate.net

Enhancement of Male Moth Behavioral Responses and Trap Catch

The combination of this compound with host plant kairomones generally leads to an enhanced behavioral response in male moths, which can be leveraged to improve trap captures for monitoring and control. The addition of pear ester to codlemone has been shown to improve the detection of male moths. mdpi.com This combination can also increase the capture of female codling moths. mdpi.com Field studies have consistently shown that dispensers releasing a blend of pear ester and codlemone attracted more male codling moths than those releasing codlemone alone, particularly under high population densities. google.com

However, the nature of this enhancement can be complex and dose-dependent. While some studies report a clear synergistic effect, others have found that the addition of pear ester to the sex pheromone did not enhance its attractiveness. nih.gov In one study, when the pheromone and kairomone were combined at a 1:1 ratio in separate sources, the mean number of males captured was actually reduced by 44%. nih.gov Similarly, pear ester can act as an antagonist to codlemone when blended in large amounts. tdx.cat

Despite these complexities, the development of multi-component lures continues to be a focus of research. Lures combining codlemone, pear ester, and other compounds like acetic acid or (E)-4,8-dimethyl-1,3,7-nonatriene (DMNT) have been tested to improve monitoring of codling moth populations, especially in orchards treated with pheromones for mating disruption. mdpi.comoup.com For instance, traps baited with a combination of DMNT, codlemone, and acetic acid caught significantly more moths than lures with only DMNT and acetic acid. oup.com These findings highlight the potential to create more effective monitoring tools by mimicking the complex chemical landscape that guides moth behavior. mdpi.comoup.com

Table 1: Synergistic Interactions of (E,E)-8,10-Dodecadien-1-ol (Codlemone) with Kairomones

Molecular Mechanisms of Pheromone Reception

The detection of this compound and its synergistic kairomones begins at the molecular level, within the antennae of the moth. Specialized olfactory sensory neurons (OSNs) located in antennal sensilla express odorant receptors (ORs) that bind to specific chemical cues. frontiersin.orgnih.gov These ORs are the key to the high sensitivity and specificity of the insect's olfactory system. frontiersin.orgcolab.ws Insect ORs are ligand-gated ion channels, typically forming a complex composed of a variable, odorant-specific protein (OrX) and a highly conserved co-receptor known as Orco. sdbonline.org The binding of a pheromone or kairomone molecule to its specific OR initiates a signal transduction cascade that results in a nerve impulse, which is then processed by the brain to elicit a behavioral response. frontiersin.orgfrontiersin.org

Odorant Receptor (OR) Binding Studies

Studies involving the heterologous expression of ORs in systems like Drosophila melanogaster or Xenopus oocytes allow researchers to deorphanize receptors and identify the specific compounds they bind to. frontiersin.orgmdpi.com In the red-belted clearwing moth, Synanthedon myopaeformis, a pest of apple orchards, several OR subunits have been expressed and tested against a library of semiochemicals. mdpi.com These studies revealed that different receptors are tuned to different compounds, including both pheromones and host-plant kairomones. mdpi.com

For example, two specific OR subunits in S. myopaeformis, SmyoOR3.4 and SmyoOR22.4, were found to be the most active. mdpi.com SmyoOR3.4 responded significantly to unsaturated aldehydes and esters, while SmyoOR22.4 showed a broader activation pattern, responding to alcohols, aldehydes, esters, acetates, and sesquiterpenes. mdpi.com

In the codling moth, C. pomonella, research has focused on general odorant-binding proteins (GOBPs), which are thought to solubilize and transport hydrophobic odorants like pheromones and kairomones through the sensillum lymph to the ORs. nih.gov Competitive binding assays showed that a specific protein, CpomGOBP2a, exhibited strong binding to both codlemone ((E,E)-8,10-dodecadien-1-ol) and pear ester, with dissociation constants (Ki) of 22.66 μM and 9.15 μM, respectively. nih.gov Another protein, CpomGOBP2b, showed specific binding only to pear ester. nih.gov This suggests a molecular basis for the initial processing of both the pheromone and the key kairomone by the same or closely related binding proteins before they even reach the receptors.

Investigation of Inhibitory Effects on Specific Odorant Receptors (e.g., SmyoOR3.3)

Beyond simple activation, the interaction between semiochemicals and odorant receptors can also be inhibitory. An investigation into the ORs of the red-belted clearwing moth, S. myopaeformis, provided a clear example of this phenomenon. mdpi.com When a panel of ligands was tested against eight different SmyoOR subunits, (E,E)-8,10-dodecadien-1-ol was found to have a distinct inhibitory effect on a specific receptor, SmyoOR3.3. mdpi.comresearchgate.net While other compounds activated this receptor, (E,E)-8,10-dodecadien-1-ol significantly reduced its baseline spiking activity. mdpi.com This was the only inhibitory effect observed among the extensive panel of compounds and receptors tested in that study. mdpi.comresearchgate.net

Table 2: Molecular Interactions of this compound and Related Compounds

Table of Mentioned Compounds

Ecological and Evolutionary Research Perspectives

Pheromone Communication Systems in Lepidopteran Species

The geometric isomers of 8,10-dodecadien-1-ol and 8,10-dodecadien-1-yl acetate (B1210297) are crucial components of sex pheromones in many moth species, especially within the Tortricidae family. frontiersin.orgcambridge.org These compounds are integral to the complex language of chemical communication that governs mating behaviors.

Lepidopteran sex pheromones are rarely single compounds; instead, they are specific blends of several components. cambridge.orgeuropa.eu The precise ratio of different isomers and the presence of synergistic or antagonistic compounds determine the specificity of the signal, ensuring that it attracts mates of the same species while often repelling those of closely related species. cambridge.orguva.nl For instance, in the tortricid subfamily Olethreutinae, various geometric isomers of 8,10-dodecadien-1-yl acetate act as the primary pheromone component, a synergist that enhances attraction, or an inhibitor. frontiersin.org

The codling moth, Cydia pomonella, is a well-studied example where (E,E)-8,10-dodecadien-1-ol, also known as codlemone, is the main sex pheromone component. nih.govbiorxiv.org Research has shown that while codlemone is highly attractive to males, the addition of other compounds can modulate the signal. nih.govoup.comgoogle.com Furthermore, the integration of host plant odors, or kairomones, with the pheromone signal can enhance species-specificity in mate finding. nih.gov

Field screening studies have demonstrated that numerous tortricid moths in the tribes Eucosmini and Grapholitini are attracted to single isomers or binary blends of the four geometric isomers of 8,10-dodecadienyl acetate. cambridge.org This highlights the widespread use and importance of this class of compounds in their chemical communication systems.

Mechanisms of Species-Specificity and Mate Recognition

The specificity of pheromone communication is paramount for successful reproduction, and it is achieved through the precise composition of the pheromone blend. europa.euuva.nl Closely related species often utilize the same set of chemical components but in different ratios, creating unique chemical signatures. uva.nl This chemical distinction is a key mechanism for preventing interspecific mating and ensuring that individuals recognize and attract conspecifics. frontiersin.orguva.nl

In many tortricid moths, the behavioral activity of each isomer of 8,10-dodecadien-1-yl acetate—whether as an attractant, synergist, or antagonist—contributes to the formation of a species-specific communication channel. frontiersin.orgcambridge.org For example, for the pea moth, Cydia nigricana, the (E,E)-8,10-dodecadien-1-yl acetate is the primary attractant, but its geometric isomers (E,Z), (Z,E), and (Z,Z) act as inhibitors. frontiersin.org This antagonistic effect helps to maintain the integrity of the communication channel.

Interestingly, research suggests that male moths discriminate with greater precision between the geometric isomers of acetates compared to the analogous alcohols. cambridge.org This is potentially due to more significant steric differences among the acetate isomers, which facilitates finer-tuned recognition by the male's sensory system. cambridge.org This difference in discriminatory ability may explain why species-specific blends of acetate isomers are common, while such specific blends of alcohol isomers are not. cambridge.org

The role of host plants in enhancing mate recognition is also significant. nih.gov Some Cydia species that use the same sex pheromone are found on taxonomically distant host plants. nih.gov The distinct volatile profiles of these plants, when combined with the pheromone signal, contribute to reproductive isolation. nih.gov

Role in Reproductive Isolation and Speciation (e.g., Pheromone Races)

Differences in pheromone communication systems can lead to reproductive isolation, a critical step in the process of speciation. frontiersin.orguva.nlnumberanalytics.com When populations of the same species develop distinct pheromone blends, they can become reproductively isolated, leading to the formation of "pheromone races." frontiersin.orgresearchgate.net These races are considered an intermediate stage in the continuum of speciation. nih.gov

A classic example is the acorn moth, Cydia splendana, which exhibits two distinct pheromone races in Europe. frontiersin.orgresearchgate.net

Swedish Race: Females from Sweden, where the primary host is the oak (Quercus robur), use a blend of (E,Z)- and (E,E)-8,10-dodecadien-1-yl acetate. frontiersin.orgresearchgate.net

Central/Southern European Race: In regions where the moth feeds on chestnut (Castanea sativa) and other oak species, males respond to a different blend of (E,E)- and (Z,E)-8,10-dodecadien-1-yl acetate. frontiersin.orgresearchgate.net

The geographic distributions of these two races overlap in Northern France, where they share the same oak host plant, yet maintain their distinct communication channels. frontiersin.org This divergence in pheromone signals supports the role of specific mate recognition in driving speciation events. frontiersin.org The evolution of such races is often linked to adaptation to different host plants, a phenomenon known as host-plant specialization, which is a significant driver of ecological speciation in insects. numberanalytics.com

The process of reproductive character displacement, where co-occurring species evolve greater differences in their mating signals to reduce interference, can also drive divergence in pheromone communication and contribute to speciation. uva.nl

Evolution of Pheromone Biosynthesis Pathways (e.g., Gene Duplication Events)

The diversity of pheromone signals, including the various isomers of 8,10-dodecadiene, is a product of the evolution of their biosynthetic pathways. A key mechanism driving this evolution is gene duplication among the genes encoding for enzymes involved in pheromone production, particularly fatty acid desaturases (FADs). biorxiv.orgresearchgate.netnih.gov

The biosynthesis of the codling moth sex pheromone, (E,E)-8,10-dodecadien-1-ol (codlemone), provides a detailed case study. biorxiv.orgresearchgate.netnih.govbiorxiv.orguliege.be This process involves two key desaturation steps:

An unusual E9-desaturation of a lauric acid (C12) precursor. biorxiv.orgresearchgate.net

A subsequent 1,4-desaturation to create the conjugated E8,E10 diene system. biorxiv.orgresearchgate.net

Research has identified a specific FAD gene, Cpo_CPRQ, in C. pomonella that is exclusively expressed in the female pheromone gland and possesses both the E9 and Δ8,Δ10-desaturation activities required for codlemone synthesis. biorxiv.orgresearchgate.netnih.gov Phylogenetic analysis reveals that this gene belongs to the Lepidoptera-specific Δ10/Δ11 clade of FADs, which is a known source of novel desaturase functions. biorxiv.orgresearchgate.netnih.gov

The evolution of this specific pathway in olethreutine moths appears to be linked to an ancient gene duplication event. researchgate.netnih.gov The genome of C. pomonella contains 27 FAD genes, which are distributed in both tandem arrays (indicating recent duplications) and as isolated genes (suggesting older duplication events). biorxiv.orgresearchgate.netnih.gov This expansion of the FAD gene family has created a reservoir of genetic material from which novel functions, such as the specific desaturation steps in codlemone biosynthesis, could evolve. biorxiv.orgresearchgate.netnih.gov This process of gene duplication followed by neofunctionalization is a fundamental mechanism for the evolution of the chemical diversity observed in moth pheromones. annualreviews.org

Computational Chemistry Studies on Dodecadienes

Molecular Modeling and Structure Elucidation

Molecular modeling encompasses a range of computational techniques used to represent and manipulate the structures of molecules. These methods are instrumental in elucidating the three-dimensional arrangements of atoms and understanding the conformational flexibility of molecules like 8,10-dodecadiene.

The biological activity of pheromones is intrinsically linked to their three-dimensional shape and the specific conformations they can adopt. Computational methods allow for the systematic exploration of the potential energy surface of a molecule to identify its stable conformers.

Conformational analysis of flexible molecules like dodecadienes can be computationally intensive due to the large number of rotatable bonds. chemrxiv.org Various methods, including systematic searches and molecular dynamics simulations, are employed to sample the conformational space and identify low-energy structures. frontiersin.orgmdpi.com

Table 1: Key Aspects of Molecular Modeling in Dodecadiene Research

Research AreaComputational TechniqueInsights Gained
Structure ElucidationMolecular Mechanics, Quantum MechanicsDetermination of stable 3D structures of different isomers.
Conformational AnalysisSystematic Search, Molecular DynamicsIdentification of low-energy conformers and understanding of molecular flexibility.
Structure-Activity RelationshipComparative ModelingCorrelation of molecular shape with biological activity as a pheromone.

Electronic Structure Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of atoms, molecules, and condensed matter. ajrconline.orgnih.gov It is particularly useful for studying the properties of conjugated systems like the diene moiety in this compound.

While specific DFT studies solely focused on this compound are not extensively documented in readily available literature, the principles can be inferred from studies on similar conjugated dienes and polyenes. researchgate.net DFT calculations can provide valuable information about:

Electron Distribution: Understanding the electron density distribution helps in identifying electron-rich and electron-deficient regions of the molecule, which is crucial for predicting reactivity. diva-portal.org

Frontier Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the electronic transitions and reactivity of the molecule. nih.gov For conjugated systems, the HOMO-LUMO gap is an important indicator of chemical reactivity and electronic properties.

DFT calculations on conjugated dienes often employ functionals like B3LYP to accurately model the electronic structure and predict properties that are in good agreement with experimental data. researchgate.netmdpi.com

Prediction of Chemical Reactivity and Stereochemical Outcomes in Synthesis

Computational chemistry plays a significant role in predicting the outcomes of chemical reactions, including the synthesis of specific stereoisomers of this compound. The stereoselective synthesis of the different geometrical isomers of 8,10-dodecadien-1-ol is crucial for studying their individual biological activities. pherobase.com

Theoretical methods can be used to model the transition states of potential synthetic routes, such as the Wittig reaction or other coupling reactions, which are commonly used to create the double bonds with specific (E) or (Z) configurations. researchgate.net By calculating the activation energies for the formation of different isomers, it is possible to predict which isomer is likely to be the major product under specific reaction conditions.

For instance, in Diels-Alder reactions, another potential route for forming cyclic precursors to dienes, computational studies can predict both regioselectivity and stereoselectivity by analyzing the transition state energies. ajrconline.org This predictive power is invaluable for designing efficient synthetic strategies to obtain the desired isomer of this compound for pheromone applications.

Molecular Docking for Ligand-Receptor Interactions (e.g., Pheromone-Odorant Receptor Binding)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a pheromone) when bound to a second molecule (a receptor, such as a protein) to form a stable complex. mdpi.com This method is extensively used to understand how pheromones like (E,E)-8,10-dodecadien-1-ol (codlemone) interact with the olfactory receptors of insects. nih.govnih.gov

In the codling moth, Cydia pomonella, several proteins are involved in the perception of codlemone, including Pheromone Binding Proteins (PBPs) and Odorant Receptors (ORs). frontiersin.orgnih.gov Molecular docking studies have been crucial in elucidating these interactions.

Pheromone Binding Proteins (PBPs): Studies have focused on the interaction between codlemone and C. pomonella PBP1 (CpomPBP1). nih.gov Molecular docking simulations have identified key amino acid residues within the binding pocket of CpomPBP1 that are crucial for the stable binding of codlemone. nih.gov Residues such as Phe12 and Trp37 have been identified as being critical for the binding affinity through van der Waals and electrostatic interactions. nih.gov Similar studies on the PBP1 of the oriental fruit moth, Grapholita molesta (GmolPBP1), which shares high sequence identity with CpomPBP1, have also shown a strong binding affinity for codlemone, suggesting a similar binding mode. nih.gov

Odorant Receptors (ORs): The interaction of codlemone with specific odorant receptors is the next step in the signal transduction cascade. colab.ws In C. pomonella, CpomOR1 and CpomOR6a are two odorant receptors from the pheromone receptor subfamily. nih.govscience.gov While CpomOR1 is considered a prime candidate for being a codlemone receptor due to its high expression in male antennae, functional studies have also implicated CpomOR6a in the perception of related compounds. nih.gov Molecular docking simulations can be used to model the binding of codlemone and its isomers into the binding sites of these receptors, helping to explain the specificity of the pheromone response. researchgate.net These computational models, combined with experimental data, provide a detailed picture of the molecular basis of pheromone perception. nih.gov

Table 2: Key Proteins and Ligands in Molecular Docking Studies of Codlemone

ProteinLigand(s)Key Findings from Docking Studies
CpomPBP1(E,E)-8,10-dodecadien-1-ol (Codlemone)Identified key amino acid residues (Phe12, Trp37) for binding. nih.gov
GmolPBP1(E,E)-8,10-dodecadien-1-ol (Codlemone)Showed strong binding affinity, suggesting a conserved binding mechanism. nih.gov
CpomOR1(E,E)-8,10-dodecadien-1-ol (Codlemone)Postulated as the primary receptor for codlemone based on expression and function. nih.gov
CpomOR6a(E,E)-8,10-dodecadien-1-ol related compoundsInvolved in the perception of pheromone components and antagonists. science.gov

Q & A

Q. How should researchers design replication studies to confirm literature-reported properties of this compound?

  • Methodological Answer : Reproduce synthesis and characterization steps exactly as described, using the same instrumentation settings (e.g., NMR pulse sequences, GC-MS column types). If results diverge, systematically vary one parameter at a time (e.g., solvent grade, degassing methods) to isolate the cause. Document all deviations in a replication log .

Key Considerations

  • Ethical Data Reporting : Disclose all negative results (e.g., failed syntheses) to avoid publication bias .
  • Interdisciplinary Collaboration : Partner with computational chemists or statisticians to strengthen mechanistic and analytical rigor .
  • Reproducibility : Archive raw data (spectra, chromatograms) in FAIR-aligned repositories for independent verification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.